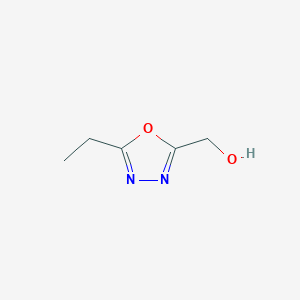
1-(4-Benzylpiperazin-1-yl)-2-(4-nitrophenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Benzylpiperazin-1-yl)-2-(4-nitrophenyl)propan-1-one, also known as 4-benzylpiperazine-1-(4-nitrophenyl)-1-propanone (BZP-NPP), is a chemical compound that belongs to the class of piperazine derivatives. It is a synthetic compound that has gained attention for its potential use in scientific research. In
Mécanisme D'action
The exact mechanism of action of BZP-NPP is not fully understood. However, it is believed to act as a serotonin receptor agonist, which leads to the release of neurotransmitters such as dopamine and norepinephrine. This results in the stimulation of the central nervous system, leading to the observed stimulant and hallucinogenic effects.
Biochemical and Physiological Effects
BZP-NPP has been shown to have a range of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. It also increases the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood and behavior. BZP-NPP has also been shown to cause hallucinations, euphoria, and altered perception of time.
Avantages Et Limitations Des Expériences En Laboratoire
BZP-NPP has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in the lab, making it readily available for research purposes. It has also been shown to have potent pharmacological effects, making it a useful tool for investigating the mechanisms of action of other drugs. However, BZP-NPP also has several limitations. It has been shown to have potential toxicity and adverse effects, which can limit its use in certain experiments. It is also a controlled substance in some countries, which can restrict its availability for research purposes.
Orientations Futures
There are several future directions for research on BZP-NPP. One area of research could focus on the potential therapeutic applications of BZP-NPP in the treatment of psychiatric disorders. Another area of research could investigate the mechanisms of action of BZP-NPP and its interactions with other drugs. Additionally, further studies could explore the potential toxicity and adverse effects of BZP-NPP, which could help to inform its safe use in lab experiments.
Méthodes De Synthèse
BZP-NPP can be synthesized by the reaction of 1-benzylpiperazine with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, which results in the formation of BZP-NPP as a yellow crystalline solid. The purity of the synthesized compound can be checked by various analytical techniques, such as thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
BZP-NPP has been used in various scientific research studies to investigate its potential pharmacological properties. It has been found to exhibit both stimulant and hallucinogenic effects, similar to other piperazine derivatives. BZP-NPP has been shown to bind to serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. This suggests that BZP-NPP may have potential therapeutic applications in the treatment of various psychiatric disorders.
Propriétés
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-(4-nitrophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-16(18-7-9-19(10-8-18)23(25)26)20(24)22-13-11-21(12-14-22)15-17-5-3-2-4-6-17/h2-10,16H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBMQYUIVTVQOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzylpiperazin-1-yl)-2-(4-nitrophenyl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4-trifluoroaniline](/img/structure/B7556381.png)
![N-[(6-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7556399.png)
![4-[[Methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7556405.png)
![1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine](/img/structure/B7556413.png)
![N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7556414.png)
![2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7556420.png)
![N-(1-ethylpyrazol-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B7556443.png)

![N-ethyl-2-[(2-oxo-1H-quinolin-3-yl)methylamino]acetamide](/img/structure/B7556448.png)
![2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide](/img/structure/B7556453.png)
![6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B7556460.png)
